Sigma-1 Receptor Affinity: Direct Comparison with 4-Fluoro Analog
When the 4-benzyloxymethyl-piperidine core is functionalized as 1-benzyl-4-benzyloxymethyl-piperidine, it exhibits high-affinity binding to the sigma-1 receptor (Ki = 4 nM) [1]. In comparison, the closely related 4-fluoro analog, 1-Benzyl-4-(4-fluoro-benzyloxymethyl)-piperidine, demonstrates even greater affinity (Ki = 2 nM), representing a 2-fold improvement [2]. Both compounds are highly selective for sigma-1 over dopamine D2 (IC50 >10,000 nM) [1][2].
| Evidence Dimension | Sigma-1 Receptor Binding Affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 4 nM (as 1-Benzyl-4-benzyloxymethyl-piperidine) |
| Comparator Or Baseline | 1-Benzyl-4-(4-fluoro-benzyloxymethyl)-piperidine (Ki = 2 nM) |
| Quantified Difference | 2-fold lower affinity for the non-fluorinated target compound |
| Conditions | In vitro radioligand binding assay, mouse sigma-1 receptor, Dupont Pharmaceuticals data curated by ChEMBL |
Why This Matters
This data allows a researcher to select the optimal scaffold for a sigma-1 ligand project, balancing baseline affinity (4 nM) with the synthetic accessibility or specific properties of the non-fluorinated 4-benzyloxymethyl-piperidine core.
- [1] BindingDB. (n.d.). BDBM50002222: 1-Benzyl-4-benzyloxymethyl-piperidine. View Source
- [2] BindingDB. (n.d.). BDBM50002190: 1-Benzyl-4-(4-fluoro-benzyloxymethyl)-piperidine. View Source
